molecular formula C20H20ClN5OS B11400877 N-(3-chloro-2-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-2-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11400877
M. Wt: 413.9 g/mol
InChI Key: GCJDROYUPXHUTM-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of the carboxamide group further enhances its pharmacological potential.

Preparation Methods

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenyl isothiocyanate with ethyl hydrazinecarboxylate to form an intermediate. This intermediate undergoes cyclization with phenylhydrazine to yield the desired triazolothiadiazine compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

N-(3-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-8-5-4-6-9-13)18(28-20)19(27)22-15-11-7-10-14(21)12(15)2/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

GCJDROYUPXHUTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC=C4

Origin of Product

United States

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